molecular formula C14H10N4O4 B4352448 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4352448
M. Wt: 298.25 g/mol
InChI Key: KYDGXVGBDFBOBF-UHFFFAOYSA-N
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Description

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the appropriate methyl ketone, which is then subjected to a series of reactions to form the desired pyrazolo[1,5-a]pyrimidine core. The key steps include:

    Formation of the Pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-ketoester or β-diketone under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable reagent, such as an amidine or urea derivative, to form the fused pyrimidine ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where the pyrazolo[1,5-a]pyrimidine intermediate is treated with a nitrating agent, such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-5-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups can be introduced.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and aryl halides can be used under appropriate conditions.

    Condensation: Reagents such as alcohols, amines, and acid chlorides are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, alkylated, or arylated derivatives.

    Condensation: Formation of esters, amides, or other condensation products.

Scientific Research Applications

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors, due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription.

Comparison with Similar Compounds

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the fused ring system. Examples include 2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine and 2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group attached to different heterocyclic cores, such as 2-methyl-5-(3-nitrophenyl)imidazo[1,2-a]pyridine and 2-methyl-5-(3-nitrophenyl)thiazolo[1,5-a]pyrimidine.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-8-5-13-15-11(7-12(14(19)20)17(13)16-8)9-3-2-4-10(6-9)18(21)22/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDGXVGBDFBOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
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2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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